N-{1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine
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Overview
Description
This compound is a complex organic molecule that contains a tetraazol ring, a sulfonyl group, and a dimethylamine group . It’s likely that this compound has been synthesized for research purposes, as many similar compounds are often used in the development of new drugs or materials .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it’s reacted. Without more specific information, it’s difficult to predict what these reactions might be .Scientific Research Applications
Cell Growth and Drug Sensitivity Assays
Research has explored the use of tetrazolium compounds, closely related to the chemical structure of interest, in cell growth and drug sensitivity assays. The development of alternative microculture tetrazolium assays (MTA) using different tetrazolium reagents, such as XTT, which is reduced in viable cells to a water-soluble formazan product, highlights the potential application of similar compounds in cellular pharmacology and biology. These assays are vital for evaluating drug effects on cell growth and could be adapted for use with N-{1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine derivatives (Scudiero et al., 1988).
Fluorescent Molecular Probes
Compounds with dimethylamino groups and sulfonyl groups, similar to the molecule , have been synthesized as fluorescent solvatochromic dyes. These molecules exhibit strong solvent-dependent fluorescence correlated with solvent polarity, suggesting their application as fluorescent molecular probes in biological studies. The unique "push-pull" electron transfer system in these compounds, resulting in solvent polarity-dependent fluorescence, makes them suitable for developing ultrasensitive probes to investigate a variety of biological events and processes (Diwu et al., 1997).
Synthesis of Novel Therapeutic Agents
Sulfonamide derivatives, including those related to this compound, have been synthesized and evaluated for their potential as therapeutic agents. For instance, a study focused on the synthesis and enzyme inhibitory kinetics of sulfonamides as novel therapeutic agents for Alzheimer’s disease, demonstrating the chemical’s utility in drug discovery and development (Abbasi et al., 2018).
Mechanism of Action
Target of Action
Similar compounds such as n-[(4-methoxyphenyl)sulfonyl]-d-alanine and N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide have been reported to target Macrophage metalloelastase and Stromelysin-1 respectively, which are both human proteins .
Pharmacokinetics
Similar compounds have been reported to have varying pharmacokinetic properties . More research is needed to determine the specific ADME properties of this compound and their impact on its bioavailability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N,N-dimethyltetrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c1-14(2)10-11-12-13-15(10)19(16,17)9-6-4-8(18-3)5-7-9/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTMAQVREWJZDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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